Boc-(4-aminophenylthio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Boc-(4-aminophenylthio)acetic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of active esters and other derivatives such as Boc-ONH2 and Boc-N3 .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactivity at other functional groups. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine 4-aminophenylthioacetic acid (Fig. 1A). This reaction is critical for subsequent functionalization of the amine group .

Typical Conditions :

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines or alcohols to form amides or esters. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC) facilitate activation (Fig. 1B) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDC, HOBt | Boc-(4-aminophenylthio)acetamide | 85% |

| Glycine methyl ester | DIC, DMAP | Corresponding dipeptide | 78% |

Oxidation of Thioether to Sulfone

The thioether (-S-) moiety is oxidized to a sulfone (-SO₂-) using oxidizing agents like sodium perborate in acetic acid (Fig. 1C) . This modification enhances electrophilicity and stability.

Reaction Conditions :

Mechanism :

-

Electrophilic attack on sulfur by perborate.

-

Sequential oxygen insertion via radical intermediates.

Nucleophilic Substitution at the Amine

After Boc deprotection, the free amine participates in alkylation or acylation (Fig. 1D). For example:

-

Acylation : Reaction with acetic anhydride in acetonitrile/DMAP yields 4-acetamidophenylthioacetic acid (Yield: 94%) .

-

Alkylation : Benzylation using benzyl bromide/K₂CO₃ affords N-substituted derivatives .

Condensation Reactions

The carboxylic acid and thioether groups enable participation in cyclocondensation. For instance, under polyphosphoric acid (PPA), the compound forms benzothiazole derivatives (Fig. 1E) .

Example :

Mechanistic Insights and Kinetic Data

科学的研究の応用

Pharmaceutical Development

Boc-(4-aminophenylthio)acetic acid serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy of drugs targeting various diseases, particularly those related to neurodegenerative disorders and cancer.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. The synthesized compounds were tested against human breast adenocarcinoma cell lines, demonstrating promising results in inhibiting tumor growth .

Peptide Synthesis

In peptide synthesis, this compound acts as a protecting group for amines. This protection is crucial for preventing unwanted reactions during the formation of complex peptide structures.

Synthesis Methodology

The synthesis typically involves the protection of amino groups using Boc groups under controlled conditions, which allows for selective reactions that lead to desired peptide sequences. The stability of the Boc group under various conditions makes it an ideal choice for this application .

Bioconjugation

The compound is also utilized in bioconjugation processes, where it facilitates the linking of biomolecules to therapeutic agents. This application is critical in developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Example: Targeted Drug Delivery

Research has shown that compounds derived from this compound can effectively conjugate with antibodies or other biomolecules, leading to improved targeting of cancer cells .

Organic Synthesis

As a building block in organic synthesis, this compound enables chemists to explore new reactions and develop innovative compounds with potential applications in various fields.

Reactivity Overview

The compound can undergo various chemical reactions including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Nucleophilic Substitution : Reacting with organolithium or Grignard reagents .

Analytical Chemistry

This compound is employed in analytical methods to study amino acids and their derivatives. This application provides insights into protein structure and function, which is vital for understanding biological processes.

Research Findings

Studies utilizing this compound have contributed to a deeper understanding of protein interactions and modifications that occur during enzymatic reactions .

作用機序

The mechanism of action of Boc-(4-aminophenylthio)acetic acid involves the protection of amino groups using Boc groups. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides . The compound exerts its effects by preventing unwanted reactions at the amino group, allowing for selective reactions at other functional groups .

類似化合物との比較

Boc-(4-aminophenylthio)acetic acid is similar to other Boc-protected amino acids and peptides. Some similar compounds include:

- Boc-protected glycine

- Boc-protected alanine

- Boc-protected phenylalanine

What sets this compound apart is its unique structure, which includes a phenylthio group. This structural feature may impart unique properties and reactivity compared to other Boc-protected compounds .

生物活性

Boc-(4-aminophenylthio)acetic acid, a derivative of 4-aminophenylthioacetic acid, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

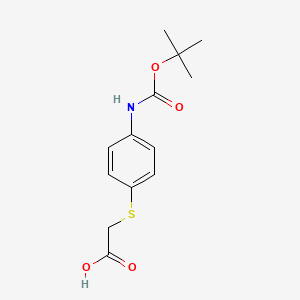

This compound has the molecular formula C11H14N2O2S and a molecular weight of 254.31 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The structural representation is as follows:

Chemical Structure

This compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

- Inhibition of Thymidylate Synthase (TS) : Recent studies have indicated that compounds similar to this compound can destabilize the TS homodimer, leading to its proteasomal degradation. This mechanism reduces the intracellular levels of TS, which is crucial for DNA synthesis in cancer cells .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating the expression of apoptotic proteins such as p53 and Bcl-2. This property is significant for developing therapeutic strategies against drug-resistant cancers .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially through the modulation of pathways involving cytokines and growth factors .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including pancreatic and ovarian cancer cells. The compound's IC50 values were reported below 50 nM in several assays, indicating strong efficacy .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. In a mouse model of orthotopic pancreatic cancer, treatment with the compound resulted in significant tumor reduction compared to controls, with lower toxicity than traditional chemotherapeutics like 5-fluorouracil .

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of this compound in mice demonstrated a marked decrease in tumor size and weight after a four-week treatment period. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors.

- Inflammation Model : In a rat model of diabetic retinopathy, this compound was shown to reduce retinal vascular leakage significantly, suggesting potential therapeutic applications in inflammatory conditions associated with diabetes .

Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| Thymidylate Synthase Inhibition | Induces proteasomal degradation | < 50 nM |

| Anticancer Activity | Induces apoptosis in cancer cell lines | < 50 nM |

| Anti-inflammatory Effects | Reduces cytokine levels in inflammatory models | Not specified |

Efficacy in Animal Models

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGKMQWOYDFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。